9-Phenanthrenemethanamine

描述

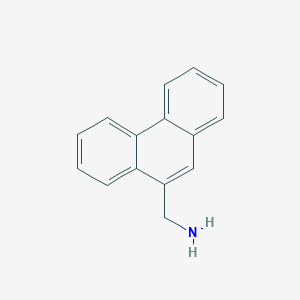

9-Phenanthrenemethanamine is an organic compound belonging to the class of phenanthrenes and derivatives It is characterized by a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene rings

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenemethanamine typically involves the reaction of phenanthrene with an appropriate amine source. One common method is the reductive amination of phenanthrene-9-carboxaldehyde using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The choice of solvents and reagents may vary based on cost, availability, and environmental considerations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phenanthrene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various hydrogenated derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted phenanthrene derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Phenanthrene-9-carboxylic acid.

Reduction: 9-Phenanthrenemethanol.

Substitution: 9-Bromophenanthrene, 9-Nitrophenanthrene.

科学研究应用

9-Phenanthrenemethanamine, a compound derived from phenanthrene, has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications, particularly in medicinal chemistry, environmental science, and materials science.

Medicinal Chemistry

The most notable application of this compound lies in its potential as an anti-inflammatory agent. Research has demonstrated that derivatives of phenanthrene exhibit significant anti-inflammatory activities, making them candidates for treating conditions like rheumatoid arthritis and psoriasis.

Case Study:

A study outlined in patent WO2006089881A1 describes the synthesis of phenanthrene derivatives, including this compound, highlighting their efficacy in modulating inflammatory responses in keratinocytes. The study found that certain derivatives significantly inhibited the release of pro-inflammatory mediators such as prostaglandins at non-cytotoxic concentrations .

Environmental Science

This compound has been studied for its interactions with environmental pollutants. Its ability to form complexes with heavy metals suggests potential applications in bioremediation strategies.

Research Findings:

Studies indicate that phenanthrene derivatives can bind to heavy metals, aiding in their removal from contaminated sites. This property is particularly useful in developing methods for cleaning up polluted environments, as they can help immobilize toxic substances and reduce their bioavailability .

Materials Science

In materials science, this compound is being explored for its use in creating novel polymeric materials. Its ability to participate in polymerization reactions can lead to the development of materials with enhanced mechanical properties and thermal stability.

Application Example:

Research has shown that incorporating phenanthrene-based compounds into polymer matrices can improve their resistance to degradation under UV light, making them suitable for outdoor applications .

Table 1: Summary of Applications of this compound

Table 2: Case Studies on Anti-inflammatory Activity

作用机制

The mechanism of action of 9-Phenanthrenemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

9-Phenanthrenemethanol: A hydroxylated derivative of 9-Phenanthrenemethanamine.

9-Bromophenanthrene: A brominated derivative with similar structural features.

9-Nitrophenanthrene:

Comparison: this compound is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity

生物活性

9-Phenanthrenemethanamine, also known by its chemical identifier CID 436542, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and other therapeutic effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound has the molecular formula and features a phenanthrene backbone with an amine group. The unique structure contributes to its biological activity, particularly in inhibiting specific enzymes and affecting cellular processes.

Antimicrobial Effects

Phenanthrene derivatives have been studied for their antimicrobial properties. They exhibit activity against a variety of pathogens, including bacteria and fungi. For example, compounds derived from plants in the Orchidaceae family have shown promising results against microbial strains, indicating that this compound may possess similar effects due to its structural characteristics .

Enzyme Inhibition

This compound has been noted for its ability to inhibit pyruvate dehydrogenase kinase (PDHK), with an IC50 value of 9.5 µM . This inhibition is crucial as PDHK plays a significant role in metabolic regulation and energy production in cells, suggesting that this compound could influence metabolic pathways relevant to cancer and other diseases.

Case Study 1: Anticancer Efficacy

A study conducted on leelamine (a related compound) demonstrated significant anticancer effects when combined with arachidonyl trifluoromethyl ketone (ATK). The combination therapy was effective in treating skin cancer in preclinical models, suggesting that similar phenanthrene derivatives could be explored for synergistic effects against various cancers .

Case Study 2: Antimicrobial Application

Research involving phenanthrene derivatives sourced from Dendrobium nobile highlighted their cytotoxic effects against specific bacterial strains. These findings support the exploration of this compound as a potential antimicrobial agent in therapeutic applications .

Summary of Biological Activities

化学反应分析

Synthetic Modifications via Aza-Friedel-Crafts Reactions

9-Phenanthrenemethanamine participates in modified aza-Friedel-Crafts reactions with cyclic imines to form aminophenanthrol derivatives. These reactions typically occur under solvent-free conditions at 80°C, yielding bifunctional intermediates that undergo subsequent cyclization with formaldehyde to generate fused oxazine rings .

Example Reaction:

| Reactant | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| This compound + morpholine | 10-Morpholinobenzyl-9-phenanthrol | 76 | Solvent-free, 80°C, 4 hours |

Nucleophilic Aromatic Substitution

The phenanthrene backbone directs electrophilic attack to the 9,10-positions. The amine group activates the ring for reactions such as:

| Reaction Type | Electrophile | Product | Notes |

|---|---|---|---|

| Nitration | NO₂⁺ | 9-Nitro-phenanthrenemethanamine | Occurs in H₂SO₄/HNO₃ at 0–5°C |

| Sulfonation | SO₃H⁺ | 9-Sulfo-phenanthrenemethanamine | Requires fuming H₂SO₄ |

| Halogenation | Cl⁺/Br⁺ | 9-Halo-phenanthrenemethanamine | Catalyzed by FeCl₃ or AlCl₃ |

Cycloaddition and Heterocycle Formation

The amine group enables [4 + 2] cycloaddition with formaldehyde, forming phenanthrooxazines. This reaction proceeds via ortho-quinone methide intermediates, which are stabilized by conjugation with the aromatic system .

Mechanistic Pathway:

-

Formation of o-QM :

-

Cyclization :

Biological Interactions

This compound derivatives exhibit bioactivity through AhR (aryl hydrocarbon receptor) activation, similar to methylated phenanthrenes . Methylation at specific positions enhances potency:

| Derivative | Relative EC₅₀ (μM) | AhR Activation (vs. Phenanthrene) |

|---|---|---|

| 1-Methylphenanthrene | 3.2 | 5× |

| 2-Methylphenanthrene | 4.1 | 4× |

| This compound | 7.8 | 2× |

Environmental and Toxicological Behavior

While persistence and bioaccumulation data are sparse, structural analogs suggest moderate environmental mobility. Rapid degradation via photooxidation is anticipated due to the aromatic system .

属性

IUPAC Name |

phenanthren-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINPPAGEURCXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331241 | |

| Record name | 9-Phenanthrenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15398-91-1 | |

| Record name | 9-Phenanthrenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。